5-Ethyl-2'-deoxyuridine-d5
Description
Contextualizing Nucleoside Analogs in Modern Biomedical Research
Nucleoside analogs are synthetic molecules that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. azolifesciences.com These compounds, consisting of a nucleic acid analog and a sugar, play a critical role in modern medicine. azolifesciences.com Their structural similarity to natural nucleosides allows them to be recognized by cellular or viral enzymes and incorporated into nucleic acids. azolifesciences.comnih.gov This interference with DNA or RNA synthesis is the primary mechanism behind their therapeutic effects. azolifesciences.comnih.gov
In biomedical research, nucleoside analogs are indispensable tools. They are widely employed in antiviral therapy, where they can cause the termination of the growing DNA chain of a virus. azolifesciences.comnih.gov Many of these agents are designed to be selectively used by viral polymerases over human ones, which contributes to their tolerability. azolifesciences.comnih.gov Beyond their antiviral applications, nucleoside analogs are a cornerstone of chemotherapy for various cancers, disrupting the DNA replication of rapidly dividing cancer cells. azolifesciences.comnih.gov The development and study of these compounds have led to significant advancements in treating viral infections and cancer. mdpi.com
Historical Development and Therapeutic Relevance of 5-Ethyl-2'-deoxyuridine (EDU) as a Pyrimidine (B1678525) Analog
5-Ethyl-2'-deoxyuridine (EDU), also known as Edoxudine, is a synthetic pyrimidine analog, structurally similar to the natural nucleoside thymidine (B127349). sigmaaldrich.comwikipedia.org As an analog, its therapeutic and research applications stem from its ability to interact with the same enzymes and pathways as its natural counterpart.
Early research into pyrimidine analogs led to the synthesis and evaluation of various 5-substituted 2'-deoxyuridines, including 5-ethyl-2'-deoxyuridine. A 1986 study detailed the synthesis of carbocyclic analogues of EDU. nih.govacs.org Initial investigations focused on its potential as an antiviral and antitumor agent. nih.govtandfonline.com Studies evaluated its effects on the growth and metabolism of murine leukemia L1210 cells, where it demonstrated inhibitory effects. nih.gov Researchers determined that EDU's antiproliferative action was dependent on the cell's thymidine kinase activity, indicating that the compound needed to be phosphorylated to become active. nih.gov
Another thymidine analog, 5-ethynyl-2'-deoxyuridine (B1671113) (also abbreviated as EdU), gained popularity as a tool for detecting DNA synthesis due to its ability to be incorporated into replicating DNA. wikipedia.orgmdpi.compnas.org This has sometimes led to confusion, but 5-ethyl-2'-deoxyuridine (EDU or Edoxudine) and 5-ethynyl-2'-deoxyuridine (EdU) are distinct compounds with different research applications. wikipedia.orgmdpi.com
EDU has been identified as a significant modulator of the potent antineoplastic agent 5-Fluorouracil (B62378) (5-FU). sigmaaldrich.compharmaffiliates.comglobalchemmall.com Research has shown that EDU can enhance the therapeutic index of 5-FU. sigmaaldrich.com The mechanism behind this potentiation involves several factors. EDU is thought to reduce the catabolism of 5-FU, leading to prolonged plasma and intratumoral concentrations of the drug. sigmaaldrich.com
Studies on human colorectal xenograft lines demonstrated that pretreatment with EDU potentiated the tumor growth inhibitory effect of 5-FU. researchgate.net This enhancement is believed to be due to an increased incorporation of 5-FU into RNA, resulting from elevated intracellular thymidine concentrations and a decreased rate of 5-FU breakdown. researchgate.net Further research aimed to clarify the role of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme involved in 5-FU metabolism, in this modulation. nih.gov
EDU has demonstrated notable antiviral activity, particularly against herpes simplex virus (HSV). nih.govtandfonline.com Its mechanism of action is selective, as it is phosphorylated to a much greater extent in HSV-infected cells compared to uninfected cells. tandfonline.com Once phosphorylated, EDU is preferentially incorporated into viral DNA, leading to the inhibition of viral DNA synthesis over cellular DNA synthesis. tandfonline.com This selectivity is mediated by the virus-induced thymidine kinase. nih.gov
In cell culture studies, EDU was effective against both HSV-1 and HSV-2. nih.gov Topical application of EDU in guinea pigs genitally infected with HSV-2 was shown to be more effective than a placebo in reducing lesion severity and other clinical variables. nih.gov In this animal model, its efficacy was comparable to other topical antiviral treatments. nih.gov The carbocyclic analogue of EDU also shows inhibitory effects on the replication of HSV-1 and HSV-2 in cell cultures. nih.gov More recently, EDU was identified as a compound that can fragilize the outer wall of Klebsiella pneumoniae, facilitating its killing by phagocytic cells. nih.gov
| Virus Type | Median Effective Dose (μM) in Vero Cells | Reference |
|---|---|---|
| Herpes Simplex Virus Type 1 (HSV-1) | 8.6 | nih.gov |
| Herpes Simplex Virus Type 2 (HSV-2) | 7.8 | nih.gov |
Properties
Molecular Formula |
C₁₁H₁₁D₅N₂O₅ |
|---|---|
Molecular Weight |
261.29 |
Synonyms |
2’-Deoxy-5-ethyluridine-d5; 5-Ethyl-1-(2’-deoxy-β-D-ribofuranosyl)uracil-d5; 5-Ethyl-2’-deoxyuridine-d5; 5-Ethyldeoxyuridine-d5; Aedurid-d5; EDU-d5; EUDR-d5; Edoxudine-d5; Epoxudine-d5; ORF 15817-d5; RWJ 15817-d5; β-5-Ethyl-2’-deoxyuridine-d5; β-5-Et |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies for 5 Ethyl 2 Deoxyuridine D5
Synthetic Pathways for Unlabeled 5-Ethyl-2'-deoxyuridine
The synthesis of 5-Ethyl-2'-deoxyuridine typically involves the modification of a pre-existing pyrimidine (B1678525) nucleoside. The C5 position of the uracil base is amenable to various substitution reactions, allowing for the introduction of the ethyl group.
Key Precursors and Reaction Schemes
The construction of 5-Ethyl-2'-deoxyuridine can be approached through several synthetic routes, most commonly starting from readily available 2'-deoxyuridine or its halogenated derivatives. A prevalent strategy involves palladium-catalyzed cross-coupling reactions.
One potential pathway begins with 5-iodo-2'-deoxyuridine as a key precursor. This compound can undergo a Stille or Suzuki cross-coupling reaction with an appropriate organometallic reagent, such as ethyltributylstannane or ethylboronic acid, respectively. However, a more direct and common approach for alkyl substitution is the reaction with organocuprates. For instance, the synthesis of the carbocyclic analogue of 5-ethyl-2'-deoxyuridine was successfully achieved via the reaction of lithium dimethylcuprate with a 5-(bromomethyl)-2'-deoxyuridine analogue, highlighting the utility of cuprate reagents in forming the crucial C-C bond. nih.gov
Another viable synthetic route involves the catalytic hydrogenation of a 5-vinyl-2'-deoxyuridine precursor. 5-Vinyl-2'-deoxyuridine can be synthesized from 5-iodo-2'-deoxyuridine via a palladium-catalyzed reaction with tributyl(vinyl)tin. chemicalbook.com Subsequent selective hydrogenation of the vinyl group yields the desired 5-ethyl derivative.
Proposed Reaction Scheme:
Route 1: Via 5-Vinyl-2'-deoxyuridine Intermediate
Stereochemical Considerations in Nucleoside Synthesis
A fundamental challenge in the synthesis of any nucleoside is the control of stereochemistry at the anomeric carbon (C1' of the deoxyribose sugar). The biologically active form of nucleosides is typically the β-anomer. researchgate.netresearchgate.net
The most common method to achieve high β-selectivity is the Vorbrüggen (or silyl-Hilbert-Johnson) reaction, which involves coupling a silylated nucleobase with a protected sugar derivative that is electrophilic at the anomeric carbon, often in the presence of a Lewis acid. wikipedia.org In the synthesis of ribonucleosides, a participating group (e.g., an acetyl or benzoyl group) at the C2' position of the ribose sugar directs the incoming nucleobase to the β-face of the sugar ring. wikipedia.org
However, the synthesis of 2'-deoxyribonucleosides is more challenging due to the absence of this C2' participating group. wikipedia.org This can lead to the formation of a mixture of α and β anomers, necessitating careful optimization of reaction conditions (such as solvent, temperature, and Lewis acid) or chromatographic separation of the desired β-isomer. jst.go.jp Alternative strategies, such as those starting from thioglycosides, have also been developed to achieve high stereoselectivity in deoxyribonucleoside synthesis. jst.go.jp
Synthesis of Related Nucleoside Analogues
The chemical versatility of the C5 position of uridine has been extensively explored to generate a wide array of analogues with diverse biological activities. The synthesis of these related compounds often employs similar precursors and reaction types, primarily palladium-catalyzed cross-coupling reactions starting from 5-halo-2'-deoxyuridines. researchgate.netacs.orgnih.govnih.govmdpi.com These syntheses provide a valuable framework for developing and optimizing the synthesis of 5-Ethyl-2'-deoxyuridine.
| Analogue Name | Key Precursor | Key Reagent/Reaction Type | Reference |
|---|---|---|---|
| 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) | 5-Iodo-2'-deoxyuridine | Sonogashira coupling with trimethylsilylacetylene | nih.govtocris.comjenabioscience.comnih.gov |
| 5-Vinyl-2'-deoxyuridine (VdU) | 5-Iodo-2'-deoxyuridine | Stille coupling with tributyl(vinyl)tin | chemicalbook.comnih.govlumiprobe.comacs.orgjenabioscience.com |
| 5-Aryl-2'-deoxyuridines | 5-Iodo-2'-deoxyuridine | Suzuki or Stille coupling with arylboronic acids or arylstannanes | acs.org |
| Carbocyclic 5-Ethyl-2'-deoxyuridine | Carbocyclic 5-(bromomethyl)-2'-deoxyuridine analogue | Reaction with lithium dimethylcuprate | nih.gov |
Isotopic Incorporation Techniques for 5-Ethyl-2'-deoxyuridine-d5
The synthesis of this compound requires the specific introduction of five deuterium (B1214612) atoms into the ethyl group. This can be accomplished either by building the molecule with a pre-labeled ethyl moiety or by deuterating a suitable precursor.
Regiospecific Deuterium Labeling Approaches
Achieving regiospecific deuteration of the ethyl group is the central task in synthesizing the target molecule. Two primary strategies are considered the most viable:
Catalytic Deuteration of a Precursor: A highly effective method is the catalytic deuteration of 5-vinyl-2'-deoxyuridine. Using deuterium gas (D₂) in place of hydrogen gas (H₂) with a heterogeneous catalyst like palladium on carbon (Pd/C) would add four deuterium atoms across the double bond. The fifth deuterium atom could be incorporated by performing the reaction in a deuterated solvent, which may facilitate exchange at the allylic position or require a separate deuteration step of an acetyl precursor. Catalytic transfer deuteration, which uses deuterium donors like D₂O or deuterated propanol instead of D₂ gas, offers a safer and often more selective alternative. nih.govmarquette.edubohrium.com
Cross-Coupling with a Deuterated Reagent: This approach involves synthesizing a fully deuterated ethylating agent and coupling it to a 5-halo-2'-deoxyuridine precursor. For instance, bromoethane-d5 can be used to prepare the corresponding Grignard reagent, ethyl-d5-magnesium bromide (CD₃CD₂MgBr). chemicalbook.comorgsyn.orgnih.govresearchgate.netwikipedia.org This deuterated Grignard reagent can then be used in a palladium- or nickel-catalyzed cross-coupling reaction with 5-iodo-2'-deoxyuridine to install the ethyl-d5 group directly. This method ensures that the deuterium is located exclusively on the ethyl group.
Late-stage hydrogen-isotope exchange (HIE) on the final 5-Ethyl-2'-deoxyuridine molecule is another possibility, often using iridium or ruthenium catalysts. acs.orgresearchgate.net However, controlling the regiospecificity to label only the ethyl group without affecting the sugar moiety or the N-H protons on the base would be exceptionally challenging. libretexts.orgyoutube.com
Optimization of Deuteration Yields and Purity
Key Optimization Parameters:
Deuterium Source: The choice of deuterium source (e.g., D₂ gas, D₂O, deuterated solvents, deuterated metal hydrides) is critical. The isotopic purity of the source directly impacts the maximum possible enrichment of the product. musechem.com
Catalyst Selection: In catalytic deuteration, the choice of catalyst and support (e.g., Pd/C, PtO₂, Raney Nickel) can influence the efficiency and selectivity of deuterium incorporation. mdpi.com
Reaction Conditions: Temperature, pressure (for D₂ gas), and reaction time must be optimized to drive the reaction to completion without causing side reactions or isotopic scrambling.
Solvent and Reagents: To prevent unwanted H/D exchange and dilution of the isotopic label, it is crucial to use deuterated solvents and ensure all glassware and non-deuterated reagents are rigorously dried.
Analytical Monitoring: The level of deuterium incorporation and isotopic purity must be accurately measured. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HR-MS). rug.nlresearchgate.netnih.govrsc.orgrsc.orgwikipedia.org ¹H NMR can quantify the reduction in signal intensity at the labeled positions, while HR-MS provides a precise measurement of the mass shift corresponding to the number of incorporated deuterium atoms.
| Parameter | Influence on Deuteration | Optimization Strategy |
|---|---|---|
| Isotopic Purity of Source | Determines the maximum achievable isotopic enrichment in the final product. | Use high-purity deuterium sources (e.g., D₂ gas >99.8%, D₂O >99.9%). |
| Catalyst Activity | Affects reaction rate and can influence selectivity and potential for H/D scrambling. | Screen various catalysts (Pd, Pt, Rh, Ni) and supports; optimize catalyst loading. |
| Solvent | Protic solvents (H₂O, MeOH) can lead to back-exchange and reduce isotopic purity. | Use aprotic or deuterated solvents; ensure all reagents and glassware are anhydrous. |
| Temperature and Time | Higher temperatures can increase reaction rates but may also promote side reactions or scrambling. | Monitor reaction progress by LC-MS or TLC to find the minimum time and temperature for full conversion. |
Analytical Characterization of this compound
The comprehensive analytical characterization of this compound is imperative to confirm its chemical structure, verify the position and extent of deuterium incorporation, and assess its chemical and isotopic purity. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Confirmation of Deuterium Position and Isotopic Enrichment
Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation and confirmation of isotopic labeling in this compound.
Mass Spectrometry (MS): Mass spectrometry provides definitive evidence of the incorporation of deuterium atoms by revealing the molecular weight of the labeled compound. For this compound, the molecular formula is C₁₁H₁₁D₅N₂O₅, resulting in a molecular weight of approximately 261.29 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the elemental composition. The mass spectrum would show a molecular ion peak at an m/z value corresponding to the deuterated molecule, which is 5 mass units higher than the non-deuterated analog. The isotopic purity can also be assessed by examining the relative intensities of the molecular ion peaks of the d5 species and any residual d0 to d4 species. A high isotopic enrichment is indicated by a dominant peak for the d5 isotopologue. lgcstandards.com
| Spectroscopic Data | Confirmation |
| ¹H NMR | Absence of signals for the ethyl group protons. |
| ¹³C NMR | Signals consistent with the carbon skeleton of 5-ethyl-2'-deoxyuridine, with potential changes in multiplicity for the deuterated carbons. |
| Mass Spectrometry | Molecular ion peak consistent with the mass of the d5-labeled compound. |
| Isotopic Purity | High relative abundance of the d5 isotopologue. lgcstandards.com |
Chromatographic Purity Assessment of Labeled Compound
Chromatographic techniques are essential for determining the chemical purity of this compound, ensuring that it is free from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for assessing the purity of non-volatile compounds like nucleosides. A reversed-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often used to achieve optimal separation of the target compound from any impurities. The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area detected at a specific UV wavelength, commonly around 266 nm for uracil derivatives. A purity of ≥97% is often required for use as an analytical standard. lgcstandards.com
| Chromatographic Method | Parameter | Typical Value/Condition |
| HPLC | Column | Reversed-phase C18 |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | |
| Detection | UV at ~266 nm | |
| Purity Specification | ≥97% lgcstandards.com |
The combination of these advanced synthetic methodologies and rigorous analytical characterization ensures the production of high-quality this compound, suitable for its intended applications in demanding research settings.
Molecular and Cellular Mechanisms of Action of 5 Ethyl 2 Deoxyuridine
Interaction with Intracellular Pyrimidine (B1678525) and Deoxyribonucleotide Metabolism
The initial steps in the mechanism of action of 5-Ethyl-2'-deoxyuridine involve its interaction with the intracellular machinery responsible for pyrimidine and deoxyribonucleotide metabolism. As a thymidine (B127349) analog, its fate is intrinsically linked to the enzymes that process natural pyrimidines.
Substrate Properties for Viral and Cellular Thymidine Kinases
5-Ethyl-2'-deoxyuridine exhibits differential substrate specificity for viral and cellular thymidine kinases. Notably, it is a significantly more potent substrate for herpes simplex virus (HSV) thymidine kinase than for cellular thymidine kinases. This preferential phosphorylation by the viral enzyme is a critical determinant of its selective antiviral activity. The efficient conversion of EDU to its monophosphate form in virus-infected cells initiates its metabolic activation cascade.
| Enzyme | Substrate Specificity for 5-Ethyl-2'-deoxyuridine |
| Herpes Simplex Virus Thymidine Kinase | High |
| Cellular Thymidine Kinases | Low |
Phosphorylation Pathways and Formation of Active Metabolites
Following the initial monophosphorylation by thymidine kinase, 5-Ethyl-2'-deoxyuridine monophosphate is further phosphorylated by cellular kinases to its diphosphate and triphosphate forms. These phosphorylated metabolites are the active forms of the compound. The triphosphate derivative, 5-Ethyl-2'-deoxyuridine triphosphate (EdUTP), acts as a competitive inhibitor of thymidylate synthetase and DNA polymerase. nih.gov The inhibition of these essential enzymes disrupts the normal synthesis of DNA precursors and the process of DNA replication itself.
Influence on 2'-deoxycytidine phosphate (dCTP) Biosynthesis Pathway
Research suggests that the antiproliferative effects of 5-Ethyl-2'-deoxyuridine may also stem from its influence on the biosynthesis of 2'-deoxycytidine triphosphate (dCTP). By perturbing the delicate balance of the deoxyribonucleotide pool, EDU can indirectly affect DNA synthesis and cellular proliferation. The precise mechanisms of this interaction are a subject of ongoing investigation.
Nucleic Acid Incorporation and Subsequent Cellular Responses
The incorporation of 5-Ethyl-2'-deoxyuridine into the DNA of replicating cells is a pivotal event that triggers a cascade of cellular responses, ultimately impacting DNA integrity and cell fate.
Effects on DNA Replication Fidelity and Processivity
Once converted to its triphosphate form, 5-Ethyl-2'-deoxyuridine can be utilized by DNA polymerases as a substrate in place of the natural thymidine triphosphate. The incorporation of this modified nucleotide into the DNA strand can have significant consequences for the fidelity and processivity of DNA replication. The presence of the ethyl group at the 5-position of the uracil base can alter the conformation of the DNA helix and may lead to mispairing or stalling of the replication fork. The inhibition of DNA polymerase by phosphorylated metabolites of EDU further contributes to the disruption of DNA replication. nih.gov
Induction of Cellular Stress Responses
The incorporation of a modified nucleotide like 5-Ethyl-2'-deoxyuridine into the genome is recognized by the cell as a form of DNA damage. This triggers a cellular stress response, a complex signaling network aimed at repairing the damage or, if the damage is too severe, initiating programmed cell death (apoptosis). While direct evidence for the specific stress response pathways activated by EDU is still emerging, studies on the closely related compound 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) provide valuable insights. EdU incorporation has been shown to induce a robust DNA damage response, characterized by the phosphorylation of histone H2AX (γH2AX) and the formation of RAD51 foci, which are hallmarks of DNA double-strand breaks and the activation of homologous recombination repair pathways. mdpi.com It is plausible that the incorporation of EDU elicits a similar, albeit potentially distinct, cellular stress response. The activation of these pathways can lead to cell cycle arrest, providing time for DNA repair, or can trigger apoptosis if the genomic insults are irreparable. mdpi.comwikipedia.orgrndsystems.com
| Cellular Response | Observation with 5-Ethynyl-2'-deoxyuridine (EdU) |
| DNA Damage | Induction of DNA strand breaks mdpi.comrndsystems.com |
| DNA Damage Response | Phosphorylation of histone H2AX (γH2AX) mdpi.comnih.gov |
| Formation of RAD51 foci mdpi.com | |
| Cell Cycle | Arrest in the cell cycle wikipedia.orgnih.gov |
| Cell Fate | Induction of apoptosis mdpi.comwikipedia.orgrndsystems.com |
Modulatory Effects on 5-Fluorouracil (B62378) (5-FU) Chemotherapy
5-Ethyl-2'-deoxyuridine has been shown to modulate the activity of the chemotherapeutic agent 5-Fluorouracil (5-FU), enhancing its therapeutic effects through several distinct mechanisms.
A significant modulatory effect of 5-Ethyl-2'-deoxyuridine is its ability to inhibit the catabolism (breakdown) of 5-FU. nih.gov The rate-limiting enzyme in the catabolism of 5-FU is dihydropyrimidine (B8664642) dehydrogenase (DPD), which converts 5-FU into dihydrofluorouracil. clinpgx.org 5-Ethyl-2'-deoxyuridine is metabolized into 5-ethyluracil (B24673), which can reduce the activity of DPD. nih.govnih.gov By inhibiting this primary catabolic pathway, 5-Ethyl-2'-deoxyuridine slows the degradation of 5-FU. nih.gov This is evidenced by a significant decrease in the plasma concentration of dihydro-5-fluorouracil, the main metabolite of 5-FU, following combined treatment. nih.gov
By reducing 5-FU catabolism, 5-Ethyl-2'-deoxyuridine pretreatment directly alters the pharmacokinetics of 5-FU, leading to higher and more sustained concentrations of the drug in both plasma and tumor tissues. nih.gov While pretreatment does not change the maximum plasma concentration of 5-FU, it significantly prolongs its presence in the body. nih.gov This results in a notable increase in the intratumoral concentrations of 5-FU, which were found to be 34% to 158% higher in the 6 to 96 hours following combined treatment compared to 5-FU treatment alone. nih.gov Furthermore, this modulation leads to a moderate increase in the intratumoral levels of 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), an active metabolite of 5-FU that inhibits thymidylate synthase. nih.gov
| Pharmacokinetic Parameter for 5-FU | 5-FU Alone | 5-FU with 5-Ethyl-2'-deoxyuridine Pretreatment |
|---|---|---|
| Terminal Elimination Half-Life | 114.5 min | 171.2 min |
| Maximal Plasma Concentration of Dihydro-5-fluorouracil | 61.06 µM | 29.70 µM |
| Mean Residence Time | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) |
| Parameter | Baseline Level | Maximum Level After 5-Ethyl-2'-deoxyuridine |
|---|---|---|
| Endogenous Plasma Uridine Concentration | 18 µM | 249 µM |
Pharmacokinetic and Metabolic Investigations Utilizing 5 Ethyl 2 Deoxyuridine D5 As a Tracer
Preclinical Pharmacokinetic Profiling of 5-Ethyl-2'-deoxyuridine
Preclinical studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For 5-Ethyl-2'-deoxyuridine (EDU), these investigations have provided key insights into its kinetic behavior.
Absorption and Distribution Kinetics in Animal Models
Pharmacokinetic analyses of EDU have been conducted in male Balb-C mice and male Sprague-Dawley rats. Following intravenous (IV) administration, the concentration of EDU in the blood was consistent with a two-compartment kinetic model. nih.gov This model suggests that the drug distributes from the central compartment (bloodstream) to a peripheral compartment (tissues).
The distribution half-life, which reflects the rate of this distribution, was found to be very short in both species: 1.4 ± 0.7 minutes in mice and 1.3 ± 0.1 minutes in rats. nih.gov After oral administration in mice, EDU demonstrated a bioavailability of 49%. The maximum blood concentration (Cmax) was 2.4 ± 0.2 µg/g, which was reached at a Tmax of 31.1 ± 1.2 minutes. nih.gov The oral absorption data was best described by a one-compartment model. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of 5-Ethyl-2'-deoxyuridine in Animal Models
| Parameter | Mice (IV) | Rats (IV) | Mice (Oral) |
| Distribution Half-Life (t½α) | 1.4 ± 0.7 min | 1.3 ± 0.1 min | N/A |
| Bioavailability (F) | N/A | N/A | 49% |
| Cmax | N/A | N/A | 2.4 ± 0.2 µg/g |
| Tmax | N/A | N/A | 31.1 ± 1.2 min |
Biotransformation Pathways and Identification of Primary Metabolites
The biotransformation of EDU is similar in mice and rats, with the primary metabolic pathway involving the cleavage of the glycosidic bond. nih.gov This process, however, was found to be less extensive in mice. nih.gov A significant observation after oral administration in mice was the higher area under the curve (AUC) of 5-ethyluracil (B24673) (EU) compared to after an IV dose. nih.gov This suggests that EDU undergoes degradation by phosphorylases in the gastrointestinal tract or through presystemic metabolism. nih.gov Further studies have identified 5-ethyluracil and 5-(1-hydroxyethyl)-uracil as secondary metabolites of EDU. researchgate.net
Quantitative Analytical Methodologies Employing 5-Ethyl-2'-deoxyuridine-d5
The development of robust and sensitive analytical methods is essential for the accurate quantification of drugs and their metabolites in biological matrices. Isotopically labeled internal standards, such as this compound, are critical for achieving high accuracy and precision in these assays.
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of nucleoside analogs like EDU in biological samples. uu.nlrsc.org Validated LC-MS/MS methods have been developed for the quantification of similar compounds, such as 2'-deoxyuridine, in plasma. researchgate.netnih.gov These methods typically involve a sample clean-up step, such as solid-phase extraction or protein precipitation, followed by chromatographic separation and detection by mass spectrometry. researchgate.netnih.gov The use of an isotopically labeled internal standard, like this compound, is crucial to correct for matrix effects and variations in sample processing and instrument response, ensuring reliable and accurate quantification. nih.govnih.gov
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of metabolites. shimadzu.com For non-volatile compounds like nucleosides and their metabolites, derivatization is typically required to increase their volatility for GC analysis. shimadzu.com GC-MS, particularly with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, offers high sensitivity and selectivity, enabling the removal of interferences from complex biological matrices. shimadzu.com This technique can be effectively applied to identify and quantify metabolites of EDU, such as 5-ethyluracil, providing further insights into its biotransformation pathways.
Utility of Isotope Dilution Mass Spectrometry for Absolute Quantitation
Isotope dilution mass spectrometry (IDMS) is a definitive analytical method for the precise and accurate quantification of molecules in complex biological matrices. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to a sample. This labeled compound serves as an internal standard that behaves nearly identically to the endogenous (unlabeled) analyte during sample preparation, extraction, and chromatographic separation.
The key to the accuracy of IDMS lies in the measurement of the ratio of the unlabeled analyte to the labeled internal standard by a mass spectrometer. Because the two forms are chemically identical, any sample loss or variability in ionization efficiency during the analysis affects both compounds equally, leaving their ratio unchanged. This allows for the correction of matrix effects and procedural inconsistencies, which are common challenges in bioanalysis.
In a typical workflow for the absolute quantitation of 5-Ethyl-2'-deoxyuridine in a biological sample, a precise amount of this compound is added. After thorough mixing and sample processing, the extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled 5-Ethyl-2'-deoxyuridine and the deuterated this compound. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, a highly accurate and precise concentration of 5-Ethyl-2'-deoxyuridine in the original sample can be determined.
Table 1: Illustrative Quantitation Data using Isotope Dilution Mass Spectrometry
| Sample ID | Analyte Peak Area (Unlabeled) | Internal Standard Peak Area (d5-labeled) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
|---|---|---|---|---|
| Plasma_01 | 125,680 | 250,120 | 0.502 | 50.2 |
| Plasma_02 | 248,910 | 249,550 | 0.997 | 99.7 |
| Urine_01 | 89,450 | 251,300 | 0.356 | 35.6 |
| Urine_02 | 175,320 | 248,900 | 0.704 | 70.4 |
This table represents hypothetical data to illustrate the principles of quantitation using IDMS. The calculated concentration is derived from the peak area ratio and a standard calibration curve.
Mechanistic Studies of Metabolism and Drug-Drug Interactions Using Deuterated Probes
Deuterated compounds like this compound are invaluable tools for elucidating the complex pathways of drug metabolism and understanding the mechanisms of drug-drug interactions. The deuterium (B1214612) label acts as a tracer that allows for the unambiguous differentiation between the administered drug and its metabolites from endogenous molecules.
Tracing Metabolic Fates of 5-Ethyl-2'-deoxyuridine
Upon administration, 5-Ethyl-2'-deoxyuridine undergoes biotransformation in the body. A primary metabolic pathway involves the cleavage of the glycosidic bond, leading to the formation of its major metabolite, 5-ethyluracil. By using this compound, researchers can precisely track the formation of deuterated 5-ethyluracil (5-ethyluracil-d5).
This is accomplished by analyzing biological samples over time using LC-MS/MS and monitoring for the mass transitions corresponding to both the parent drug (this compound) and its expected labeled metabolites. The appearance and disappearance of these labeled species provide a clear picture of the metabolic pathway and the rate at which these transformations occur. This technique allows for the confident identification of metabolites without the interference of structurally similar endogenous compounds.
Table 2: Hypothetical Metabolic Profile of this compound in Plasma
| Time Point (hours) | This compound Concentration (ng/mL) | 5-ethyluracil-d5 Concentration (ng/mL) |
|---|---|---|
| 0.5 | 850.6 | 150.2 |
| 1.0 | 625.3 | 310.8 |
| 2.0 | 350.1 | 520.4 |
| 4.0 | 120.7 | 680.1 |
| 8.0 | 25.4 | 550.9 |
This table provides an illustrative example of how the concentrations of the deuterated parent drug and its metabolite might change over time, allowing for the characterization of metabolic pathways.
Investigating Metabolic Cross-Talk with Co-administered Agents
5-Ethyl-2'-deoxyuridine is known to modulate the pharmacokinetics of the anticancer drug 5-fluorouracil (B62378) (5-FU). It is understood that the metabolite of 5-Ethyl-2'-deoxyuridine, 5-ethyluracil, can inhibit the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for the catabolism of 5-FU. This inhibition leads to a prolonged half-life and increased exposure to 5-FU.
The use of this compound can provide deeper insights into this drug-drug interaction. In a co-administration study, researchers can administer this compound along with unlabeled 5-FU. By monitoring the levels of deuterated 5-ethyluracil (5-ethyluracil-d5) and the catabolites of 5-FU, a direct correlation between the concentration of the inhibitor and the rate of 5-FU metabolism can be established.
This approach allows for a precise quantitative assessment of the extent of DPD inhibition by the metabolite of 5-Ethyl-2'-deoxyuridine. Furthermore, by using a stable isotope-labeled tracer, the potential for any feedback mechanisms or changes in the disposition of 5-Ethyl-2'-deoxyuridine itself in the presence of 5-FU can also be accurately assessed. These mechanistic studies are crucial for optimizing combination therapies and understanding the variability in patient responses.
Preclinical Efficacy Studies in Disease Models Excluding Human Clinical Data
Antiviral Efficacy in In Vitro Cellular Models
Assessment of Inhibitory Concentration Values (IC50) against Herpes Simplex Viruses
The in vitro antiviral activity of 5-Ethyl-2'-deoxyuridine has been evaluated against various strains of Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Plaque reduction assays are commonly employed to determine the concentration of the compound required to inhibit viral replication by 50% (IC50).
In studies using Vero cells, the median effective doses of 5-Ethyl-2'-deoxyuridine were determined to be 8.6 µM for HSV-1 and 7.8 µM for HSV-2. nih.govnih.gov These values were established from the testing of 3 laboratory strains and 24 clinical isolates of both HSV-1 and HSV-2. nih.govnih.gov
Further research utilizing a microtiter assay with BHK-21 cells examined the in vitro susceptibilities of three reference strains and 41 recent clinical isolates of HSV-1 and HSV-2. nih.gov The findings from this study indicated a mean 50% inhibitory dose for HSV-1 isolates of 0.58 ± 0.30 µg/ml. nih.gov For HSV-2 isolates, a mean 50% inhibitory dose of 0.33 ± 0.20 µg/ml was observed, suggesting a preferential, though not specific, inhibitory effect on HSV-2. nih.gov
Table 1: Inhibitory Concentration (IC50) of 5-Ethyl-2'-deoxyuridine against Herpes Simplex Viruses
| Cell Line | Virus Type | IC50 Value |
|---|---|---|
| Vero Cells | HSV-1 | 8.6 µM |
| Vero Cells | HSV-2 | 7.8 µM |
| BHK-21 Cells | HSV-1 | 0.58 ± 0.30 µg/ml |
| BHK-21 Cells | HSV-2 | 0.33 ± 0.20 µg/ml |
Evaluation of Selectivity and Therapeutic Index in Cell Culture
The selectivity of an antiviral compound is a critical measure of its potential utility, representing the ratio of its toxicity to host cells versus its efficacy against the virus. This is often expressed as the therapeutic index or selectivity index (SI), calculated by dividing the 50% cytotoxic concentration (CC50) by the IC50.
Studies have indicated that 5-Ethyl-2'-deoxyuridine possesses a high therapeutic index against both HSV-1 and HSV-2. nih.govnih.gov A cytotoxicity assay measuring the incorporation of [1',2'-3H]deoxyuridine determined a 50% inhibitory dose (a measure of cytotoxicity) of 37.5 µg/ml. nih.gov When compared to the antiviral IC50 values, this suggests a favorable therapeutic window for the compound. nih.gov The selective antiviral activity of 5-Ethyl-2'-deoxyuridine is attributed to its mediation by the virus-induced thymidine (B127349) kinase. nih.govnih.gov
Table 2: Cytotoxicity and Selectivity of 5-Ethyl-2'-deoxyuridine
| Assay | Cell Line | Value |
|---|---|---|
| 50% Inhibitory Dose (Cytotoxicity) | Not Specified | 37.5 µg/ml |
| Therapeutic Index vs. HSV-1 & HSV-2 | Vero Cells | High |
Characterization of Antiviral Activity in Drug-Resistant Viral Strains
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. Research has shown that drug-resistant variants of Herpes Simplex Virus can be readily produced in cell culture when exposed to 5-Ethyl-2'-deoxyuridine. nih.govnih.gov
Antitumor Modulatory Efficacy in Murine Tumor Models
Enhancement of 5-Fluorouracil (B62378) Antitumor Action in Murine Colon Carcinoma Models
The potential of 5-Ethyl-2'-deoxyuridine (referred to as EUdR in the study) to modulate the antitumor effects of other chemotherapeutic agents has been investigated. A study focused on its combination with 5-fluorouracil (5-FU) in murine models bearing human colorectal tumor xenografts. nih.gov The research demonstrated that pretreatment with 5-Ethyl-2'-deoxyuridine potentiated the tumor growth inhibitory effect of 5-FU across all four human colorectal xenograft lines tested. nih.gov
The proposed mechanism for this enhancement of 5-FU's action involves two key aspects. Firstly, an increase in the incorporation of 5-FU into RNA, which is thought to be a result of elevated intracellular thymidine concentrations. nih.gov Secondly, a decreased rate of 5-FU catabolism contributes to the synergistic antitumor effect. nih.gov
Analysis of Selective Antitumor Potentiation
The potentiation of 5-FU's antitumor activity by 5-Ethyl-2'-deoxyuridine was consistently observed across different human colorectal xenograft lines in murine models. nih.gov This suggests a potentially selective enhancement of 5-FU's efficacy against these types of tumors. The mechanism of action, involving the modulation of 5-FU metabolism and its incorporation into RNA, points towards a targeted biochemical interaction that enhances the cytotoxic effects of 5-FU specifically within the tumor cells. nih.gov The study highlights that in all tested lines, the pretreatment with 5-Ethyl-2'-deoxyuridine led to a more pronounced antitumor effect than 5-FU administered alone. nih.gov
Antiproliferative Effects in Leukemic Cell Lines
The thymidine analogue 5-Ethyl-2'-deoxyuridine has demonstrated significant antiproliferative activity against various leukemic cell lines in preclinical, in vitro settings. These studies highlight the compound's potential as a cytotoxic agent against hematological malignancies.
The cytotoxic effects of 5-Ethyl-2'-deoxyuridine have been quantitatively assessed across a panel of human and murine leukemia cell lines. The compound consistently inhibits cell proliferation, with its potency measured by the concentration required to achieve 50% inhibition of cellular growth (IC50).
In a study investigating its effects on seven established human leukemia cell lines, 5-Ethyl-2'-deoxyuridine induced a 50% inhibition of leucine (B10760876) incorporation, an indicator of cytotoxicity, at concentrations ranging from 1.3 to 3.8 µM over a 3-day culture period. nih.gov All tested leukemia cell types showed susceptibility to the compound. nih.gov Notably, the concentration needed to produce a similar inhibitory effect in phytohemagglutinin (PHA)-stimulated human peripheral blood lymphocytes was approximately 100-fold higher, suggesting a degree of selectivity for leukemic cells over normal lymphocytes. nih.gov
Another study evaluated the inhibitory effects of 5-Ethyl-2'-deoxyuridine and its 5'-ester derivatives on the growth of murine leukemia L1210 cells. nih.gov The parent compound, 5-Ethyl-2'-deoxyuridine, showed potent growth inhibition with an inhibitory dose-50 (ID50) in the range of 5-10 micrograms/ml. nih.gov
The table below summarizes the in vitro growth inhibition data for 5-Ethyl-2'-deoxyuridine in various leukemic cell lines.
| Cell Line | Type of Leukemia | Measurement | Value | Reference |
| Human Leukemia Cell Lines (various) | Not specified in abstract | IC50 | 1.3-3.8 µM | nih.gov |
| L1210 | Murine Leukemia | ID50 | 5-10 µg/mL | nih.gov |
IC50 (Half-maximal inhibitory concentration) and ID50 (Inhibitory dose-50) values represent the concentration of the compound required to inhibit cell growth by 50%.
The antiproliferative action of 5-Ethyl-2'-deoxyuridine in leukemic cells is multifaceted, primarily involving its interaction with DNA synthesis pathways. The compound's toxicity appears to be dependent on active DNA replication, as the inhibition of leucine incorporation in cell cultures became evident only after the first 24 hours of exposure. nih.gov
Key mechanistic aspects include:
Phosphorylation by Thymidine Kinase: The biological activity of 5-Ethyl-2'-deoxyuridine is contingent upon its phosphorylation by the enzyme thymidine kinase. nih.govnih.gov This intracellular conversion to its nucleotide form is a critical step for its cytotoxic effects. nih.gov The dependence of its antiproliferative action on thymidine kinase activity has been established in studies with murine leukemia L1210 cells. nih.gov
Inhibition of DNA Synthesis Enzymes: Once phosphorylated, the resulting nucleotides of 5-Ethyl-2'-deoxyuridine can interfere with key enzymes involved in DNA replication. In vitro studies have shown that these nucleotides inhibit thymidylate synthetase and DNA polymerase. nih.gov This inhibition disrupts the synthesis of new DNA, which is essential for rapidly dividing cancer cells.
Interaction with dCTP Biosynthesis: Research suggests that 5-Ethyl-2'-deoxyuridine exerts its antiproliferative effects through an interaction with the biosynthesis of deoxycytidine triphosphate (dCTP), potentially at the level of the enzyme ribonucleotide reductase (specifically, the CDP reductase step). nih.gov
Incorporation into DNA: Studies utilizing a radiolabeled form of the compound, [2-14C]5-Ethyl-2'-deoxyuridine, have demonstrated for the first time that it is incorporated into the DNA of human leukemic cells. nih.gov The majority of the radioactivity detected in the DNA was in the form of 5-ethyluracil (B24673), confirming that the analogue is integrated into the genetic material, which can lead to DNA damage and cell death. nih.gov
Advanced Research Applications and Future Directions for 5 Ethyl 2 Deoxyuridine Research
Development and Application of 5-Ethyl-2'-deoxyuridine-d5 as an Internal Standard for Bioanalytical Methods
The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The reliability of LC-MS/MS assays, however, is critically dependent on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the ideal choice. Because this compound is chemically identical to the analyte (5-Ethyl-2'-deoxyuridine), it co-elutes chromatographically and exhibits the same behavior during extraction and ionization. x-chemrx.com This co-elution is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample—which is a primary source of variability in bioanalytical methods. adesisinc.com The mass difference between the analyte and the deuterated standard allows the mass spectrometer to detect and quantify each compound independently. musechem.com
The development and validation of a bioanalytical method using this compound would follow stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The process involves several key stages:
Sample Preparation: Extraction of 5-Ethyl-2'-deoxyuridine from plasma or tissue samples, often through protein precipitation or liquid-liquid extraction, after the addition of a known amount of this compound.
Chromatographic Separation: Utilizing a suitable HPLC or UHPLC column to separate the analyte from other matrix components before it enters the mass spectrometer.
Mass Spectrometric Detection: Optimizing MS/MS parameters for both the analyte and the internal standard, typically using multiple reaction monitoring (MRM) for maximum selectivity and sensitivity.
Method Validation: A comprehensive validation process to demonstrate the method's reliability, assessing parameters such as selectivity, accuracy, precision, linearity, recovery, and stability under various conditions (e.g., freeze-thaw cycles, long-term storage). osti.gov
The following interactive table summarizes the typical validation parameters and their internationally accepted criteria for such a bioanalytical method.
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that components in the biological matrix do not interfere with the quantification of the analyte. | No significant interfering peaks at the retention time of the analyte and IS in at least six different blank matrix sources. |
| Linearity & Range | To establish the concentration range over which the assay is accurate and precise. | A calibration curve with at least six non-zero standards; correlation coefficient (r²) typically ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). | For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15%. For the Lower Limit of Quantification (LLOQ), these are relaxed to ±20%. |
| Recovery | To assess the efficiency of the extraction process. | The extraction recovery should be consistent and reproducible, though it does not need to be 100%. |
| Matrix Effect | To evaluate the ion suppression or enhancement from the biological matrix. | The matrix factor should be consistent across different lots of the biological matrix. The IS-normalized matrix factor should have a CV ≤ 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Analyte concentration in QC samples should remain within ±15% of the baseline value under various conditions (bench-top, freeze-thaw, long-term storage). |
Comparative Studies with Other Pyrimidine (B1678525) Nucleoside Analogs
5-Ethyl-2'-deoxyuridine belongs to a broad class of pyrimidine nucleoside analogs, many of which have been developed as antiviral or anticancer agents. Comparative studies are essential to understand the relative efficacy, selectivity, and mechanism of action of these compounds.
One major area of comparison is in antiviral therapy, particularly against herpesviruses. Analogs such as Idoxuridine, Trifluridine, and Brivudine have been cornerstones of treating herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. acs.orgacs.orgsemanticscholar.org Idoxuridine was the first antiviral agent approved for HSV keratitis but was limited by toxicity. researchgate.netnih.gov Trifluridine offered improved potency and became a preferred topical treatment. acs.org Brivudine stands out for its high potency against VZV and convenient once-daily oral dosing. osti.govsemanticscholar.orgnih.gov 5-Ethyl-2'-deoxyuridine (Edoxudine) also demonstrates activity against HSV, and comparative studies help to position its therapeutic potential within this landscape.
Another important comparative context is in cell biology research, specifically in assays for DNA synthesis and cell proliferation. In this field, the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been the traditional "gold standard". x-chemrx.comstrath.ac.uk However, its detection requires harsh DNA denaturation steps, which can degrade the sample. google.com A more recent analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), has gained prominence because its detection relies on a gentle "click chemistry" reaction. strath.ac.ukgoogle.com This method better preserves cell morphology and allows for multiplexing with other fluorescent markers. musechem.comchemrxiv.org While 5-Ethyl-2'-deoxyuridine is not used in the same way as BrdU or EdU for proliferation assays, understanding the structure-activity relationships across these different 5-substituted analogs provides valuable insights for designing new compounds.
The following table provides a comparison of several key pyrimidine nucleoside analogs.
| Compound | 5-Substituent | Primary Application | Key Features |
| 5-Ethyl-2'-deoxyuridine (Edoxudine) | -CH₂CH₃ (Ethyl) | Antiviral (HSV) | Investigated for topical treatment of herpes keratitis. |
| Idoxuridine | -I (Iodo) | Antiviral (HSV) | First clinically effective topical antiviral for HSV keratitis; limited by toxicity. acs.orgnih.gov |
| Trifluridine | -CF₃ (Trifluoromethyl) | Antiviral (HSV) | More potent than Idoxuridine for topical treatment of herpetic keratitis. acs.org |
| Brivudine | -(E)-CH=CHBr (Bromovinyl) | Antiviral (VZV, HSV-1) | Highly potent and selective against VZV; good oral bioavailability. osti.govnih.gov |
| 5-Bromo-2'-deoxyuridine (BrdU) | -Br (Bromo) | Cell Proliferation Research | Gold standard for labeling newly synthesized DNA; requires DNA denaturation for antibody detection. x-chemrx.comstrath.ac.uk |
| 5-Ethynyl-2'-deoxyuridine (EdU) | -C≡CH (Ethynyl) | Cell Proliferation Research | Detected via gentle "click chemistry"; preserves cell morphology and allows multiplexing. strath.ac.ukgoogle.com |
Elucidation of Specific Enzyme-Substrate Interactions Using Labeled Compounds
The biological activity of nucleoside analogs like 5-Ethyl-2'-deoxyuridine is contingent upon their interaction with viral and host cell enzymes. These compounds must typically be phosphorylated to their active triphosphate form to inhibit viral DNA polymerases. Isotopically labeled versions of these analogs are indispensable tools for dissecting these enzymatic pathways.
The selectivity of many anti-herpetic nucleoside analogs stems from their preferential phosphorylation by virus-encoded thymidine kinase (TK) over host cellular TK. nih.gov By using a labeled compound (e.g., with ³H, ¹⁴C, or stable isotopes like ¹³C or ¹⁵N), researchers can conduct enzyme kinetic assays to quantify the phosphorylation rates by viral versus human TK. A high ratio of phosphorylation by viral TK indicates that the drug will be activated primarily in infected cells, minimizing toxicity to uninfected host cells.
Conversely, the metabolic breakdown of these drugs is also a critical factor. Thymidine phosphorylase is a key catabolic enzyme that can cleave the glycosidic bond of deoxyuridine analogs, rendering them inactive. nih.gov Labeled compounds can be used to trace the metabolic fate of 5-Ethyl-2'-deoxyuridine in cell cultures or in vivo, allowing researchers to identify and quantify its metabolites. This information is crucial for understanding the drug's half-life and potential drug-drug interactions. For instance, studies on Brivudine have shown that its metabolite, bromovinyluracil, can inhibit an enzyme involved in the breakdown of the chemotherapy agent 5-fluorouracil (B62378), leading to severe toxicity. nih.gov Labeled tracer studies are essential for identifying such potentially harmful interactions early in development.
Emerging Research Areas for 5-Ethyl-2'-deoxyuridine and its Derivatives
While 5-Ethyl-2'-deoxyuridine was initially explored for its antiviral properties, ongoing research focuses on creating novel derivatives with improved characteristics. This involves synthetic modifications to the pyrimidine base or the deoxyribose sugar to enhance potency, selectivity, metabolic stability, or to target different diseases.
One area of exploration is the synthesis of carbocyclic analogs , where the oxygen atom in the furanose ring is replaced with a methylene (B1212753) group. This modification makes the nucleoside resistant to cleavage by phosphorylases, potentially increasing its metabolic stability and duration of action. Research has demonstrated that carbocyclic analogs of 5-Ethyl-2'-deoxyuridine can retain antiviral activity against herpes simplex viruses.
Another strategy involves creating prodrugs designed to improve the compound's pharmacokinetic properties, such as oral bioavailability. Prodrugs are inactive precursors that are converted into the active drug within the body. By attaching lipophilic groups or other moieties to the nucleoside, researchers can enhance its absorption from the gastrointestinal tract.
Furthermore, insights from related fields are inspiring new design strategies. For example, research into 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) analogs for cancer therapy has shown that substitutions at the 5'-position of the sugar can prevent further phosphorylation to the toxic triphosphate form while maintaining inhibition of the target enzyme, thymidylate synthase. nih.govacs.orgnih.gov Similar strategies could be applied to 5-Ethyl-2'-deoxyuridine to fine-tune its mechanism of action and create derivatives with novel therapeutic profiles, potentially expanding their application beyond virology.
Methodological Advancements in Isotope Labeling for Complex Pharmaceutical Research
The synthesis of isotopically labeled compounds like this compound is itself a dynamic field of research. Traditional methods often require the total synthesis of a molecule from an early, isotopically enriched starting material, which can be a long and costly process. x-chemrx.com Modern advancements focus on more efficient and versatile "late-stage" labeling techniques.
One of the most significant advancements is the development of catalytic hydrogen isotope exchange (HIE) . musechem.com This method allows for the direct replacement of hydrogen atoms with deuterium (B1214612) (or tritium) on a fully formed drug molecule. nih.gov Catalysts based on metals like iridium, rhodium, and palladium are used to activate specific C-H bonds, enabling their exchange with an isotopic source like deuterium gas (D₂) or heavy water (D₂O). musechem.comacs.org These methods are highly attractive because they can be applied at the final step of a synthetic route, saving considerable time and resources. nih.gov
Recent innovations include:
Late-Stage C-H Functionalization: These methods offer unprecedented control over which C-H bonds are labeled, allowing for highly selective deuteration even in complex molecules. chemrxiv.orgnih.gov
Flow Chemistry: Performing HIE reactions in continuous flow reactors instead of traditional batch flasks can improve reaction efficiency, safety, and scalability. x-chemrx.com
Photocatalysis: Using light-activated catalysts, such as semiconductor quantum dots, to drive HIE reactions under mild conditions, expanding the range of compatible molecules. osti.gov
These advanced synthetic methods not only facilitate the production of deuterated internal standards for bioanalysis but also enable the creation of "heavy drugs," where deuterium is strategically placed to slow down metabolic breakdown (the kinetic isotope effect), thereby improving a drug's pharmacokinetic profile. musechem.comnih.gov The ability to efficiently synthesize specifically deuterated nucleosides is crucial for advancing pharmaceutical research across multiple fronts. researchgate.net
Q & A
What are the validated methodologies for synthesizing 5-Ethyl-2'-deoxyuridine-d5 with isotopic purity suitable for pharmacokinetic studies?
Basic Research Focus
The synthesis of this compound (EDU-d5) requires precise isotopic labeling to ensure high deuterium incorporation. A validated approach involves direct bromination of the 5,6-olefinic bond of unlabeled EDU using methyl hypobromite, followed by stereospecific reduction to yield diastereomers (e.g., 5S,6S-BMEDU and 5R,6R-BMEDU). Radiochemical yields typically range from 21% to 25%, with purity confirmed via HPLC and mass spectrometry . Critical parameters include reaction temperature control (<25°C) and inert atmosphere to prevent isotopic scrambling .
How can researchers resolve contradictions in reported antitumor efficacy of EDU-d5 across different leukemia cell lines?
Advanced Research Focus
Discrepancies in EDU-d5’s antitumor activity (e.g., L1210 murine leukemia vs. human cell lines) often stem from variations in nucleoside transporter expression or intracellular phosphorylation efficiency. Methodological recommendations:
- Experimental Design : Compare EDU-d5 uptake via competitive assays with thymidine or BrdU, using flow cytometry .
- Data Analysis : Normalize results to cellular thymidine kinase activity (measured via radiolabeled thymidine incorporation) to account for metabolic heterogeneity .
Contradictory data may also arise from differences in prodrug stability; validate EDU-d5’s intracellular conversion using LC-MS/MS .
What protocols ensure accurate quantification of EDU-d5 biodistribution in murine tissues while minimizing isotopic dilution?
Advanced Research Focus
To track EDU-d5 in vivo:
- Labeling : Administer [¹⁴C]-EDU-d5 intravenously (5 mg/kg in saline) and collect tissues (lung, liver, brain) at timed intervals .
- Sample Preparation : Homogenize tissues in acetonitrile:water (70:30) with 0.1% formic acid to stabilize deuterium labels.
- Quantification : Use UPLC coupled with high-resolution mass spectrometry (HRMS) in selective reaction monitoring (SRM) mode, targeting m/z transitions specific to EDU-d5 and its metabolites . Isotopic dilution is minimized by avoiding prolonged tissue storage (>24 hrs at -80°C) .
How should researchers design experiments to evaluate EDU-d5’s potential as a radiosensitizer in combination therapies?
Advanced Research Focus
For radiosensitization studies:
- Cell Culture : Pre-treat human glioblastoma (U87) cells with 10 µM EDU-d5 for 24 hrs before γ-irradiation (2–8 Gy).
- Endpoint Assays : Measure DNA damage via γ-H2AX foci quantification (immunofluorescence) and clonogenic survival .
- Controls : Include thymidine (100 µM) to competitively inhibit EDU-d5 uptake, confirming mechanism specificity .
Note: EDU-d5’s deuterium labeling reduces metabolic lability, enhancing radiation-induced DNA fragmentation compared to non-deuterated analogs .
What safety protocols are critical when handling EDU-d5 in laboratory settings?
Basic Research Focus
EDU-d5 is classified as a mutagen (Category 1B) and reproductive toxin (Category 2). Key protocols:
- PPE : Wear nitrile gloves (tested per EN374), safety goggles, and lab coats. Avoid inhalation using fume hoods with >0.5 m/s face velocity .
- Storage : Store desiccated at -20°C in amber vials to prevent photodegradation. Monitor for crystalline precipitates, which indicate hydrolysis .
- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines) .
How can researchers optimize EDU-d5’s detection in DNA synthesis assays without cross-reactivity with endogenous thymidine?
Basic Research Focus
EDU-d5’s detection leverages its ethynyl group for click chemistry:
- Labeling : Pulse cells with 10 µM EDU-d5 for 30 min.
- Fixation : Use 4% paraformaldehyde (avoid methanol to preserve epitopes).
- Staining : React with Alexa Fluor 647-azide (Cu(I)-catalyzed cycloaddition, 15 min).
- Validation : Co-stain with anti-BrdU antibodies to confirm specificity; EDU-d5 shows no cross-reactivity due to structural differences in the 5-position .
What analytical strategies differentiate EDU-d5 from its metabolic byproducts in pharmacokinetic studies?
Advanced Research Focus
Separation of EDU-d5 and metabolites (e.g., 5-ethyluracil-d5) requires:
- Chromatography : HILIC columns (e.g., Waters BEH Amide) with 10 mM ammonium acetate (pH 6.8)/acetonitrile gradient.
- Mass Spectrometry : HRMS in negative ion mode (ESI-), monitoring exact masses (EDU-d5: 287.1453 m/z; 5-ethyluracil-d5: 131.0695 m/z) .
- Deuterium Retention Check : Compare isotopic patterns; >95% deuterium retention confirms metabolic stability .
What are the ethical considerations when using EDU-d5 in animal studies targeting reproductive toxicity?
Advanced Research Focus
Given its reproductive toxicity (GHS Category 2):
- Dose Limitation : Use the lowest effective dose (≤2 mg/kg/day) to minimize gonadal accumulation .
- Endpoint Monitoring : Perform weekly sperm motility assays (CASA systems) and ovarian histopathology .
- Reporting : Adhere to ARRIVE 2.0 guidelines, detailing euthanasia methods (CO₂ asphyxiation followed by cervical dislocation) to avoid confounding toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
